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molecular formula C9H11ClN2O B8414652 3-Acetylbenzenecarboximidamide, Hydrochloride

3-Acetylbenzenecarboximidamide, Hydrochloride

Cat. No. B8414652
M. Wt: 198.65 g/mol
InChI Key: HQDCBIDXELMUHH-UHFFFAOYSA-N
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Patent
US04452985

Procedure details

A mixture of 14 g. (0.08 mole) of 3-acetylbenzenecarboximidic acid ethyl ester, hydrochloride of A. above and 14 g. (0.15 mole) of finely ground ammonium carbonate in 100 ml. of ethanol is heated at boiling temperature in an open flask for 3 hours. The solution is cooled and the first small amount of precipitate is collected and is discarded. The filtrate is further cooled to precipitate 6.7 g. of product with a melting point of 193° (dec.).
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C(O[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13](=[O:15])[CH3:14])[CH:8]=1)=[NH:6])C.C(=O)([O-])[O-].[NH4+:20].[NH4+]>C(O)C>[ClH:1].[C:13]([C:9]1[CH:8]=[C:7]([C:5](=[NH:6])[NH2:20])[CH:12]=[CH:11][CH:10]=1)(=[O:15])[CH3:14] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.08 mol
Type
reactant
Smiles
Cl.C(C)OC(=N)C1=CC(=CC=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 14 g
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
the first small amount of precipitate is collected
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is further cooled
CUSTOM
Type
CUSTOM
Details
to precipitate 6.7 g

Outcomes

Product
Name
Type
Smiles
Cl.C(C)(=O)C=1C=C(C=CC1)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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